(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
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Overview
Description
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: is a complex bicyclic compound featuring a sulfur atom within its structure
Synthetic Routes and Reaction Conditions:
Intramolecular Cycloaddition Reactions: One common synthetic route involves intramolecular [3+2] nitrone cycloaddition reactions. This method typically uses readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions.
Industrial Production Methods: The industrial production of this compound may involve large-scale cycloaddition reactions, optimized for high yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: Nucleophilic substitution reactions are possible, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation Products: Sulfones or sulfoxides
Reduction Products: Thioethers or other reduced sulfur-containing compounds
Substitution Products: Various substituted thiabicycloalkanes
Scientific Research Applications
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to its sulfur atom.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atom plays a crucial role in these interactions, often forming strong bonds with biological molecules.
Comparison with Similar Compounds
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: can be compared with other thiabicycloalkanes and related compounds:
Bicyclo[3.2.1]octane: Similar structure but without the sulfur atom.
Bicyclo[3.3.0]octanes: Different ring sizes and configurations.
Other sulfur-containing bicyclic compounds: Variations in the position and number of sulfur atoms.
Uniqueness: The presence of the sulfur atom in the bicyclic structure of this compound provides unique chemical and physical properties, making it distinct from other similar compounds.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the exploration of new chemical and biological processes.
Properties
CAS No. |
5718-75-2 |
---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
FAXNZPOZWCWYBD-UHFFFAOYSA-N |
SMILES |
CC1CCC2CC1SC2(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2C[C@H]1SC2(C)C |
Canonical SMILES |
CC1CCC2CC1SC2(C)C |
density |
0.997-1.001 |
physical_description |
Colourless to pale yellow clear liquid; Earthy, citrus aroma with menthol-like undertones |
Pictograms |
Environmental Hazard |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes isothiocineole a desirable catalyst for asymmetric epoxidation and aziridination reactions?
A1: Isothiocineole presents several advantages as a chiral catalyst:
- Accessibility: It is readily synthesized from inexpensive and readily available starting materials like limonene and elemental sulfur. [, ]
- Scalability: The synthesis of isothiocineole and its corresponding benzylsulfonium salt can be scaled to multi-gram quantities, making it suitable for practical applications. [, ]
- High Selectivity: Isothiocineole demonstrates excellent enantioselectivities and diastereoselectivities in both epoxidation of aldehydes and aziridination of imines, providing access to a wide range of chiral epoxides and aziridines. []
- Broad Substrate Scope: This catalyst exhibits effectiveness with various aromatic, aliphatic, and α,β-unsaturated aldehydes and imines, demonstrating its versatility in asymmetric synthesis. []
Q2: How does isothiocineole influence the stereochemical outcome of these reactions?
A: The high stereoselectivity observed with isothiocineole arises from its rigid bicyclic structure, which effectively differentiates the faces of the intermediate sulfur ylide. [] This leads to preferential attack from one side, resulting in high enantiomeric excesses in the final products. Further studies suggest that the degree of reversibility in betaine formation during the reaction mechanism significantly influences both diastereoselectivity and enantioselectivity. []
Q3: Beyond its use in epoxidation and aziridination, what future applications are envisioned for isothiocineole?
A: The exceptional selectivity and broad substrate scope of isothiocineole make it a promising candidate for exploring other asymmetric transformations. Researchers are continually investigating its potential in new reactions, aiming to expand its utility in synthesizing chiral building blocks for pharmaceuticals and other valuable compounds. Additionally, the application of isothiocineole in the total synthesis of complex natural products, as exemplified by its use in the synthesis of the anti-tuberculosis drug bedaquiline, highlights its potential for future applications in this area. []
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